molecular formula C13H16N2O4 B4081557 N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B4081557
M. Wt: 264.28 g/mol
InChI Key: RZJPZQWLLYBXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is not fully understood, but it is believed to act as a modulator of the GABA receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the central nervous system. By modulating the GABA receptor, N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide may have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models, and it has also been found to have anticonvulsant properties. Additionally, this compound has been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide in lab experiments is its ability to modulate the GABA receptor, making it a valuable tool for researchers studying the central nervous system. However, one of the limitations of using this compound is its potential toxicity, which can be a concern for researchers working with animal models.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One potential direction is the development of more potent and selective compounds that target the GABA receptor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. Finally, more research is needed to determine the potential toxicity of this compound and its safety for use in humans.
Conclusion:
N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a valuable tool for researchers studying the central nervous system. This compound has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has the potential to be a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Scientific Research Applications

N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been used in several scientific research studies due to its potential applications in the fields of pharmacology, biochemistry, and neuroscience. This compound has been found to have various effects on the central nervous system, making it a valuable tool for researchers studying neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-methoxyethyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-7-6-14-12(16)8-15-10-4-2-3-5-11(10)19-9-13(15)17/h2-5H,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJPZQWLLYBXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)COC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.